molecular formula C19H18Cl2N6O B12730692 3-Pyridinecarboxamide, N-(4-(butylamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl)- CAS No. 85633-14-3

3-Pyridinecarboxamide, N-(4-(butylamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl)-

Cat. No.: B12730692
CAS No.: 85633-14-3
M. Wt: 417.3 g/mol
InChI Key: OQUCTIJAHKKARW-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-(4-(butylamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinecarboxamide core and a triazinyl group substituted with butylamino and dichlorophenyl groups. Its molecular formula is C15H13Cl3N2OS, and it has a molecular weight of 375.7 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-(4-(butylamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl)- typically involves multiple steps, starting with the preparation of the pyridinecarboxamide core. This is followed by the introduction of the triazinyl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack on the triazinyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-(4-(butylamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the triazinyl or pyridinecarboxamide rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Pyridinecarboxamide, N-(4-(butylamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-(4-(butylamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinecarboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-[(1-methylethyl)thio]-
  • 3-Pyridinecarboxamide, N-(4-(butylamino)-6-(2,4-dichlorophenyl)-1,3,5-triazin-2-yl)-

Uniqueness

Compared to similar compounds, 3-Pyridinecarboxamide, N-(4-(butylamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl)- stands out due to its specific substitution pattern on the triazinyl ring, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are crucial.

Properties

CAS No.

85633-14-3

Molecular Formula

C19H18Cl2N6O

Molecular Weight

417.3 g/mol

IUPAC Name

N-[4-(butylamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H18Cl2N6O/c1-2-3-9-23-18-24-16(12-6-7-14(20)15(21)10-12)25-19(27-18)26-17(28)13-5-4-8-22-11-13/h4-8,10-11H,2-3,9H2,1H3,(H2,23,24,25,26,27,28)

InChI Key

OQUCTIJAHKKARW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC(=N1)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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